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Compound of Interest

Compound Name: 2-Pyrimidinemethanol

Cat. No.: B107348

Abstract

(Pyrimidin-2-yl)methanol, a key heterocyclic primary alcohol, serves as a fundamental building
block in the landscape of modern medicinal chemistry and materials science. Its unique
electronic properties, stemming from the electron-deficient pyrimidine ring, combined with the
reactive hydroxymethyl group, make it a versatile synthon for creating diverse molecular
architectures. This guide provides an in-depth exploration of the essential physicochemical
properties, validated synthesis and purification protocols, comprehensive spectroscopic
characterization, and critical safety protocols for (pyrimidin-2-yl)methanol. Designed for
researchers, chemists, and drug development professionals, this document synthesizes field-
proven insights with established scientific data to facilitate its effective and safe application in
the laboratory.

Molecular Profile and Physicochemical Properties

(Pyrimidin-2-yl)methanol is structurally defined as a pyrimidine ring substituted at the C2
position with a hydroxymethyl group (-CH20H)[1]. This arrangement imparts a distinct
combination of aromaticity, hydrogen bonding capability, and nucleophilicity/electrophilicity that
governs its behavior in chemical systems. The nitrogen atoms in the pyrimidine ring act as
electron sinks, influencing the reactivity of both the ring and the side chain.

A summary of its core physicochemical properties is presented below for rapid reference.
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Property Value Source(s)

IUPAC Name pyrimidin-2-ylmethanol [1]

2-(Hydroxymethyl)pyrimidine,
Synonyms o [1][2]
2-Pyrimidinemethanol

CAS Number 42839-09-8 [11[2]
Molecular Formula CsHeN20 [1][2]
Molecular Weight 110.11 g/mol [1][2]

Colorless to light yellow
Appearance ) ) [2]
crystalline solid

Boiling Point 198.2 + 23.0 °C (Predicted) [2]

pKa 13.61 + 0.10 (Predicted) [2]

Soluble in DMSO (30 mg/ml),
N Ethanol (100 mg/ml), and
Solubility _ [2][3]
Methanol. Soluble in PBS (pH

7.2) at 10 mg/ml.

Synthesis and Purification Protocol

The most common and reliable synthesis of (pyrimidin-2-yl)methanol involves the reduction of a
corresponding pyrimidine-2-carboxylate ester. This method is favored for its high yield and
straightforward execution.

Synthesis Principle: Ester Reduction

The carbonyl group of the ester is selectively reduced to a primary alcohol using a mild
reducing agent, such as sodium borohydride (NaBHa4). The choice of NaBHa is strategic; itis a
cost-effective and safe hydride donor that is potent enough to reduce esters in the presence of
a protic solvent like ethanol, yet generally does not reduce the aromatic pyrimidine ring under
these conditions.

Experimental Workflow: Synthesis
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Caption: Workflow for the synthesis and purification of (pyrimidin-2-yl)methanol.
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Detailed Step-by-Step Methodology

This protocol is adapted from established procedures|2].

e Preparation: Dissolve the starting ester, such as ethyl 2-pyrimidinecarboxylate (1.0 eq), in
absolute ethanol (approx. 75 mL per gram of ester) in a round-bottom flask equipped with a
magnetic stirrer.

o Cooling: Place the flask in an ice-water bath and stir the solution until the internal
temperature equilibrates to 0 °C. This step is critical to manage the exothermic nature of the
reduction and prevent potential side reactions.

e Reduction: Slowly add sodium borohydride (NaBHa4) (1.0 eq) to the cooled solution in small
portions over 15-20 minutes. Maintaining a low temperature is essential for selectivity.

e Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 2 hours. The progress can
be monitored by Thin Layer Chromatography (TLC), using an eluent system like 10%
Methanol in Chloroform, to confirm the complete consumption of the starting material[2].

e Quenching: Once the reaction is complete, cautiously quench the reaction by the slow
addition of cold deionized water. This step safely decomposes any unreacted NaBHa.

 Isolation: Remove the ethanol and water from the reaction mixture under reduced pressure
using a rotary evaporator to yield the crude product.

 Purification: Purify the resulting crude solid by silica gel column chromatography. Elute the
column with a solvent system such as 1:49 methanol/dichloromethane to isolate the pure
(pyrimidin-2-yl)methanol[2].

 Verification: Combine the pure fractions, concentrate under reduced pressure, and dry the
resulting solid under vacuum. Confirm the structure and purity using the spectroscopic
methods outlined in the next section.

Spectroscopic Characterization

Structural confirmation of (pyrimidin-2-yl)methanol relies on a combination of NMR, Mass
Spectrometry, and IR spectroscopy. The expected data provides a unique "fingerprint” for the
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molecule.
Technique Observation Interpretation
Aromatic protons on the
0 8.75 (d, 2H), 7.24 (t, 1H), rimidine ring and the
" NMR (d, 2H), 7.24 (¢, 1H) py g
4.85 (s, 2H) methylene protons of the
hydroxymethyl group[2].
The protonated molecular ion,
Mass Spec (ESI) m/z 111.1 [M+H]* confirming the molecular

weight of 110.11 Da[2].

O-H stretch (alcohol), Aromatic
~3300 cm~1! (broad), ~3050 )
IR Spec C-H stretch, and C=N/C=C ring
cm~i, ~1570 cm™? )
stretches, respectively[4][5].

'H NMR Analysis

The proton NMR spectrum is highly diagnostic. In a solvent like CDCls, the two equivalent
protons at positions 4 and 6 of the pyrimidine ring appear as a doublet around & 8.75 ppm. The
proton at position 5 appears as a triplet around & 7.24 ppm. Critically, the two protons of the
hydroxymethyl (-CH20H) group appear as a sharp singlet at approximately d 4.85 ppm[2]. The
integration of these peaks (2:1:2) confirms the proton count for each unique environment.

Mass Spectrometry (MS)

Electrospray lonization Mass Spectrometry (ESI-MS) in positive ion mode will typically show a
prominent peak at an m/z (mass-to-charge ratio) of 111.1, which corresponds to the parent
molecule plus a proton ([M+H]*)[2]. This result is a direct and accurate confirmation of the
compound's molecular weight.

Chemical Reactivity and Applications in Drug
Discovery

The utility of (pyrimidin-2-yl)methanol as a synthetic intermediate stems from the distinct
reactivity of its two functional domains: the primary alcohol and the electron-deficient pyrimidine
ring.
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Caption: Key reaction pathways for (pyrimidin-2-yl)methanol in synthesis.

o Hydroxymethyl Group Reactivity: The primary alcohol is readily oxidized to form pyrimidine-
2-carbaldehyde or further to pyrimidine-2-carboxylic acid, which are themselves valuable
intermediates. It can also undergo esterification or etherification to introduce a vast array of

functional groups.

o Pyrimidine Ring Reactivity: The pyrimidine ring is considered electron-deficient and can be
susceptible to nucleophilic aromatic substitution, although this often requires activation or
harsh conditions.

This dual reactivity makes it a valuable precursor in the synthesis of complex molecules.
Derivatives of pyrimidine are foundational to many therapeutic agents, and computational
studies have highlighted the potential for pyrimidine-based scaffolds to interact with critical
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biological targets like Phosphoinositide 3-Kinase (PI13K) and Epidermal Growth Factor Receptor
(EGFR), both of which are key targets in oncology[6]. Furthermore, related pyrimidine and
pyridine methanol derivatives have been used to develop novel antagonists for pain sensation
(TRPV3) and as building blocks for cholinesterase inhibitors[7][8].

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling (pyrimidin-2-yl)methanol. It is
classified with specific hazards that require appropriate engineering controls and personal
protective equipment.

GHS Hazard Identification

Based on aggregated GHS data, the compound presents the following hazards[1][2]:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

H227: Combustible liquid (Note: Applies to 50% of notifications)[1].

Handling and Personal Protective Equipment (PPE)

o Engineering Controls: Handle only in a well-ventilated area, preferably within a certified
chemical fume hood.

e Personal Protection:
o Eye/Face Protection: Wear chemical safety goggles or a face shield.
o Skin Protection: Wear chemically resistant gloves (e.g., nitrile). A lab coat is required.

o Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved
respirator.

e Hygiene: Avoid ingestion and inhalation. Do not eat, drink, or smoke in the laboratory. Wash
hands thoroughly after handling[9][10].
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Storage Recommendations

o Conditions: Store in a tightly sealed container in a dry, cool, and well-ventilated place[2][10].
The recommended storage condition is room temperature, sealed from moisture.

e Incompatibilities: Keep away from strong oxidizing agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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